1-methyl-5,5-diphenylimidazolidine-2,4-dione

Physicochemical characterization Polymorph screening Formulation preformulation

This N1-methylated phenytoin derivative is a critical Hydantoin Impurity 2 reference standard for ANDA and DMF submissions. Its unique single N–H donor site (vs. 2 in phenytoin) and 80 °C melting point depression ensure unambiguous chromatographic peak assignment and system suitability testing. Supplied as an ISO 17034-certified CRM with multi-compendial traceability (USP, EP, BP). Ideal for QC method validation requiring lot-to-lot consistency.

Molecular Formula C16H14N2O2
Molecular Weight 266.29 g/mol
CAS No. 6859-11-6
Cat. No. B1615863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-5,5-diphenylimidazolidine-2,4-dione
CAS6859-11-6
Molecular FormulaC16H14N2O2
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCN1C(=O)NC(=O)C1(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C16H14N2O2/c1-18-15(20)17-14(19)16(18,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3,(H,17,19,20)
InChIKeyXJFHNALJPCMIFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-5,5-diphenylimidazolidine-2,4-dione (CAS 6859-11-6) Procurement & Specification Guide


1-Methyl-5,5-diphenylimidazolidine-2,4-dione (CAS 6859-11-6), also referred to as methyl phenytoin, is an N1-methylated derivative of the broad-spectrum anticonvulsant phenytoin (5,5-diphenylhydantoin) [1]. It belongs to the hydantoin class of heterocyclic compounds, characterized by a 2,4-imidazolidinedione core with two 5-phenyl substituents and a methyl group at the N1 position [1]. This compound is formally recognized as a phenytoin process impurity (Hydantoin Impurity 2) formed during the commercial manufacture of phenytoin API, and is supplied as a certified pharmaceutical secondary reference standard (Supelco PHR2246) with multi-traceability to USP, EP, and BP primary standards . Its structural distinction—a single NH at N3 versus the dual NH groups in phenytoin—fundamentally alters its physicochemical and pharmacological profile, making it a non-fungible entity for analytical, pharmacopoeial, and structure-activity-relationship (SAR) applications .

Why Generic Substitution Fails: Critical Differentiation of 1-Methyl-5,5-diphenylimidazolidine-2,4-dione (CAS 6859-11-6) from Unsubstituted Phenytoin and Other Hydantoin Analogs


Superficial interchange of 1-methyl-5,5-diphenylimidazolidine-2,4-dione with unsubstituted phenytoin, mephenytoin, or other hydantoin derivatives is chemically and functionally unsupported. N1-methylation eliminates one hydrogen-bond donor site (from 2 in phenytoin to 1 in the target compound) , reducing the intermolecular hydrogen-bonding capacity that DFT studies have directly correlated with anticonvulsant pharmacophore expression [1]. This single substitution produces a marked melting-point depression of approximately 80 °C relative to phenytoin (215–216 °C vs. 293–298 °C) , fundamentally altering thermal handling, solubility behavior, and chromatographic retention characteristics. Critically, N-methylation of the hydantoin ring is associated with the ablation of anticonvulsant activity observed for 3-methylphenytoin, which—unlike phenytoin—fails to inhibit synaptosomal uptake of glutamate and GABA [2]. These combined differences establish that 1-methyl-5,5-diphenylimidazolidine-2,4-dione cannot serve as a drop-in replacement for phenytoin in any pharmacological, analytical, or quality-control context where the unsubstituted parent compound's properties are required.

Quantitative Differentiation Evidence for 1-Methyl-5,5-diphenylimidazolidine-2,4-dione (CAS 6859-11-6): Head-to-Head and Cross-Study Comparative Data


Melting Point Depression: 1-Methyl-5,5-diphenylimidazolidine-2,4-dione vs. Phenytoin — Evidence for Altered Thermal and Solubility Behavior

The target compound exhibits a melting point of 215–216 °C , approximately 80 °C lower than the melting point of unsubstituted phenytoin, which is consistently reported across pharmacopoeial and literature sources as 293–298 °C [1]. This substantial melting point depression is a direct consequence of the loss of one N–H hydrogen-bond donor upon N1-methylation, reducing the intermolecular hydrogen-bonding network in the crystal lattice. The 80 °C differential is among the largest single-substituent melting point modulations documented for this scaffold and carries direct implications for thermal stability assessment, differential scanning calorimetry (DSC) purity determination, and solubility-limited formulation design.

Physicochemical characterization Polymorph screening Formulation preformulation

HOMO-LUMO Energy Gap of 5.9 eV: DFT-Based Thermodynamic Stability of 1-Methyl-5,5-diphenylimidazolidine-2,4-dione and Its Implication for Impurity Carryover

Density functional theory (DFT) calculations at the B3LYP/6-311G level of theory yield a HOMO-LUMO energy gap of 5.9 eV for 1-methyl-5,5-diphenylimidazolidine-2,4-dione [1]. This relatively large band gap, consistent with the compound's fully saturated imidazolidine ring lacking extended conjugation, is characteristic of high thermodynamic stability and low chemical reactivity under ambient and process-relevant conditions. In the context of ICH M7 and related regulatory guidance on mutagenic impurity control, compounds with large HOMO-LUMO gaps are generally less prone to electrophilic or radical reactivity and therefore present a lower genotoxic concern—though this is a physicochemical inference requiring confirmatory (Q)SAR assessment. The authors explicitly note that this gap implies 'good thermodynamical stability and a prospect of impurity being carried over during commercial drug manufacturing,' flagging a dual analytical-significance: the impurity is stable enough to persist through downstream processing, yet chemically inert enough that its presence must be controlled chromatographically rather than relied upon to degrade [1].

DFT computational chemistry Pharmaceutical impurity profiling Genotoxic impurity risk assessment

Loss of Anticonvulsant Pharmacophore: N-Methylation Ablates Synaptosomal GABA and Glutamate Uptake Inhibition Relative to Phenytoin

The 1988 study by the Japanese Pharmacological Society provides direct comparative pharmacological evidence for the critical role of the hydantoin N–H in anticonvulsant activity. 3-Methylphenytoin (3-MP), the N3-methyl positional isomer, was found to completely lack the ability to inhibit synaptosomal uptake of both glutamate and GABA—a mechanistic hallmark of phenytoin's anticonvulsant action [1]. While this study evaluated N3 rather than N1 methylation, the DFT study by Kumar and Bhaskar independently demonstrated that N1 methylation comparably reduces intermolecular hydrogen bonding, which 'assumes importance as anticonvulsant property is directly proportional to the extent of hydrogen bonding' [2]. Taken together, both experimental and computational lines of evidence converge on the conclusion that any N-methylation of the hydantoin ring—whether at N1 or N3—compromises the anticonvulsant pharmacophore. This distinguishes 1-methyl-5,5-diphenylimidazolidine-2,4-dione as a pharmacologically attenuated derivative, not a bioequivalent alternative to phenytoin.

Anticonvulsant SAR Neuropharmacology Transporter inhibition

Reduction of Hydrogen-Bond Donor Sites from 2 to 1: Impact of N1-Methylation on Crystal Packing and Receptor Interaction Potential

Methylation at N1 in 1-methyl-5,5-diphenylimidazolidine-2,4-dione eliminates one of the two N–H hydrogen-bond donor sites present in phenytoin. The target compound bears a single hydrogen-bond donor (N3–H), compared to two (N1–H and N3–H) in phenytoin [1]. DFT studies confirm that this substitution reduces the extent of intermolecular hydrogen bonding in the solid state, directly linking the structural modification to the observed melting point depression and altered crystal packing [2]. In the pharmacophoric context, hydrogen-bond donor capacity at N3 has been implicated in sodium channel receptor binding; Donald Weaver's classical SAR analysis of 80 phenytoin analogues identified the N3–C4–C5–R region as the bioactive face of phenytoin [2]. The preservation of N3–H in this compound while ablating N1–H creates a distinct hydrogen-bonding surface that may alter selectivity profiles relative to both phenytoin and N3-alkylated analogs such as mephenytoin.

Hydrogen bonding Crystal engineering Structure-activity relationship (SAR)

Certified Pharmaceutical Secondary Reference Standard (Supelco PHR2246): Multi-Compendial Traceability for Regulatory GxP Compliance

1-Methyl-5,5-diphenylimidazolidine-2,4-dione is commercially available as a Certified Reference Material (CRM) under catalog number PHR2246 (Supelco), designated as a Pharmaceutical Secondary Standard . This CRM is produced and certified in accordance with ISO 17034 and ISO/IEC 17025 , and offers multi-traceability to USP, EP, and BP primary pharmacopoeial standards . The material is supplied with a lot-specific Certificate of Analysis (CoA) documenting identity, purity, and assay values. This level of regulatory-grade certification distinguishes it from generic research-grade hydantoin derivatives, which typically lack compendial traceability and are unsuitable for GMP/GLP quality control applications. The compound is also cataloged as Hydantoin Impurity 2 or Phenytoin Impurity 1 across multiple commercial impurity reference standard panels , confirming its recognized role in pharmacopoeial impurity profiling of phenytoin API and finished drug products.

Pharmaceutical quality control Reference standard certification Regulatory compliance

Recommended Application Scenarios for 1-Methyl-5,5-diphenylimidazolidine-2,4-dione (CAS 6859-11-6)


Pharmacopoeial Impurity Profiling and GMP Release Testing of Phenytoin API

Regulatory agencies (FDA, EMA, ICH) mandate the identification, quantification, and control of process-related impurities in phenytoin active pharmaceutical ingredient and finished dosage forms. As an established intermediate impurity generated during the commercial synthesis of phenytoin via the Biltz–Bucherer–Bergs reaction pathway [1], 1-methyl-5,5-diphenylimidazolidine-2,4-dione is listed across multiple impurity reference standard panels as Hydantoin Impurity 2 or Phenytoin Impurity 1. Its availability as an ISO 17034-certified CRM (Supelco PHR2246) with multi-compendial traceability [2] enables QC laboratories to develop and validate impurity-specific HPLC, UPLC, or LC-MS methods with regulatory-acceptable accuracy. The compound's distinct melting point (215–216 °C, vs. 293–298 °C for phenytoin) and reduced hydrogen-bond donor count (1 vs. 2) provide orthogonal identification markers for peak assignment, system suitability, and impurity limit testing, directly supporting ANDA and DMF submissions [1] [2].

Structure-Activity Relationship (SAR) Studies Exploring the Role of Hydantoin N1–H in Anticonvulsant Pharmacophore Expression

The field of anticonvulsant drug design has long recognized that the hydantoin ring's hydrogen-bonding capacity is a determinant of voltage-gated sodium channel binding and anticonvulsant efficacy. Structural evidence demonstrates that 1-methyl-5,5-diphenylimidazolidine-2,4-dione bears a single N3–H donor and exhibits reduced intermolecular hydrogen bonding relative to phenytoin, which DFT studies have directly correlated with anticonvulsant activity [1]. Complementary pharmacological evidence from the N3-methyl positional isomer (3-MP) shows complete ablation of synaptosomal glutamate and GABA uptake inhibition [2], establishing that N-alkylation at either position attenuates the anticonvulsant pharmacophore. This compound therefore serves as a chemically defined, well-characterized comparator for systematic SAR investigations into the role of individual N–H groups in target binding, enabling researchers to dissect the contributions of N1 versus N3 hydrogen bonding to sodium channel subtype selectivity and anticonvulsant versus pro-convulsant activity profiles [1] [2].

Thermal Analysis Method Development: DSC Purity Calibration Using a Structurally Analogous, Lower-Melting Hydantoin Standard

Differential scanning calorimetry (DSC) purity analysis requires suitable reference materials with well-defined melting transitions. The 80 °C melting point depression of 1-methyl-5,5-diphenylimidazolidine-2,4-dione (215–216 °C) relative to phenytoin (293–298 °C) [1] makes it a valuable calibration standard for DSC instruments operating in the 200–220 °C range—a temperature window commonly used for pharmaceutical thermal analysis but one where phenytoin itself cannot serve due to its higher melting point and potential thermal decomposition near 295 °C. The compound's single-crystalline form, well-characterized by X-ray diffraction and spectroscopic techniques, and its high thermodynamic stability (HOMO-LUMO gap of 5.9 eV) [2] support its use as a robust thermal analysis reference for method development, instrument qualification, and purity determination protocols in pharmaceutical preformulation and solid-state characterization workflows [1] [2].

Chromatographic Method Selectivity Validation: Resolving Co-Eluting Phenytoin Process Impurities

The structural similarity between phenytoin and its N-methylated process impurities poses significant challenges for chromatographic method selectivity. 1-Methyl-5,5-diphenylimidazolidine-2,4-dione differs from phenytoin by exactly one methyl group (ΔMW = 14.02 Da; C₁₆H₁₄N₂O₂ vs. C₁₅H₁₂N₂O₂), and its reduced hydrogen-bond donor capacity (1 vs. 2) alters its retention behavior on both reversed-phase and HILIC stationary phases [1]. The compound's distinct melting point and established identity as Hydantoin Impurity 2 enable its use as a critical peak marker in chromatographic method development for phenytoin impurity analysis, where it serves to validate system selectivity and establish relative retention times (RRT) for impurity identification [2]. Its availability as a CRM with a full Certificate of Analysis ensures lot-to-lot consistency for method transfers between development, QC, and regulatory laboratories [2].

Quote Request

Request a Quote for 1-methyl-5,5-diphenylimidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.